6-Hydroxyflavone is a hydroxyflavonoid.
6-Hydroxy-2-phenyl-4H-chromen-4-one, also known as 6-hydroxy-2-phenyl-4-benzopyrone or 6-hydroxyflavone, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). 6-Hydroxy-2-phenyl-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
6-Hydroxyflavone
CAS No.: 6665-83-4
Cat. No.: VC21343775
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6665-83-4 |
---|---|
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 6-hydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H |
Standard InChI Key | GPZYYYGYCRFPBU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Chemical Properties and Structure
6-Hydroxyflavone (C15H10O3) is a monohydroxylated flavone with a molecular weight of 238.24 g/mol. The compound features a hydroxyl group at position 6 of the basic flavone structure (2-phenyl-4H-chromen-4-one) . This specific positioning of the hydroxyl group appears to be critical for its biological activity.
Physical and Chemical Properties
6-Hydroxyflavone appears as light yellow to yellow crystals or powder with the following properties:
Property | Value |
---|---|
CAS Number | 6665-83-4 |
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
Melting Point | 234-236°C |
Boiling Point | 320.83°C (estimated) |
Density | 1.2653 g/cm³ (estimated) |
Refractive Index | 1.5740 (estimated) |
pKa | 8.98±0.40 (predicted) |
LogP | 4.445 (estimated) |
The compound is also known by several synonyms including 6-HF, 6-monohydroxyflavone, and 2-phenyl-6-hydroxy-4H-1-benzopyran-4-one .
Biological Activities
Antiproliferative Activity
Beyond its anti-inflammatory properties, 6-hydroxyflavone exhibits significant antiproliferative activity against several cancer cell lines. In studies against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), A-549 (lung cancer), and MRC-5 (normal lung fibroblast) cells, 6-hydroxyflavone demonstrated potent activity with an IC50 of 3.4 μM against MDA-MB-231 breast cancer cells .
The antiproliferative activity appears to be highly dependent on the structural features of the molecule. Specifically, the hydroxyl group at position six of the flavone system is critical for enhancing sensitivity in MDA-MB-231 cells. Additionally, the carbonyl group of the flavone structure plays an essential role, as its modification drastically reduces antiproliferative activity .
Structure-Activity Relationship
Hydroxyl Group Position Effect
The position of the hydroxyl group on the flavone scaffold significantly influences the compound's anti-inflammatory activity. Among monohydroxylated flavones, the inhibitory activity follows the order: 6-HO > 7-HO >> 3-HO and 2′-HO substitutions . This indicates that the 6-position confers optimal activity.
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